D-Kynurenine is the D-enantiomer of kynurenine, an endogenous metabolite of tryptophan. While L-kynurenine is the more prevalent form and extensively studied, D-kynurenine has emerged as a molecule of interest due to its distinct biological properties and potential roles in various physiological processes. Research involving D-kynurenine explores its role as a substrate for enzymes, its effects on cellular function, and its potential as a tool for studying specific biological pathways. [, , ]
Synthesis Analysis
Chromatographic Resolution: DL-kynurenine-keto-14C was resolved into its D- and L-isomers using powdered paper chromatography. This method facilitated the study of D-kynurenine metabolism in rats by providing a source of radiolabeled D-isomer. []
Enzymatic Formation: Studies have demonstrated the enzymatic formation of D-kynurenine from D-tryptophan in rabbit intestinal mucosa homogenates. This finding highlighted an alternative metabolic pathway for D-tryptophan. []
Molecular Structure Analysis
D-kynurenine shares the same molecular formula (C10H12N2O3) and structural components as its L-enantiomer. The key difference lies in their three-dimensional spatial arrangement, making them chiral molecules. This chirality results in distinct interactions with biological targets, leading to different biological activities. [, , , ]
Chemical Reactions Analysis
Oxidation by D-Amino Acid Oxidase (DAAO): D-kynurenine serves as a substrate for DAAO, an enzyme that catalyzes the oxidative deamination of D-amino acids. This reaction converts D-kynurenine to 4-hydroxyquinoline-2-carboxylic acid (kynurenic acid). This reaction forms the basis of several studies investigating DAAO activity. [, , , , , , , , , ]
Direct Interaction with Reactive Oxygen Species (ROS): Studies have shown that D-kynurenine can interact directly with peroxynitrite (ONOO-) and hydroxyl radicals (OH•), leading to the formation of kynurenic acid. This alternative route for kynurenic acid synthesis suggests a complex interplay between D-kynurenine, oxidative stress, and kynurenine pathway regulation. []
Mechanism of Action
Activation of GPR109B: Studies have shown that D-kynurenine, along with other aromatic D-amino acids, can activate the G protein-coupled receptor GPR109B. This activation leads to downstream signaling events, including a decrease in cAMP levels and an increase in intracellular Ca2+ levels, ultimately contributing to chemotactic responses in human neutrophils. [, ]
Applications
Assaying D-Amino Acid Oxidase Activity: D-kynurenine serves as a valuable tool for evaluating DAAO activity in vitro and in vivo. Researchers have developed sensitive and specific assays that exploit the enzymatic conversion of D-kynurenine to fluorescent kynurenic acid by DAAO. These assays allow for the quantification of DAAO activity in various biological samples, including tissue homogenates, cell cultures, and even in vivo using microdialysis techniques. [, , , , , , , , ]
Investigating the Kynurenine Pathway: D-kynurenine administration in animal models provides insights into the complexities of the kynurenine pathway and its role in various physiological and pathological conditions. By tracing the metabolic fate of D-kynurenine, researchers can elucidate the contribution of different enzymes, including DAAO, to the production of downstream metabolites like kynurenic acid, 3-hydroxykynurenine, and quinolinic acid. These studies help unravel the intricate regulation of this pathway and its implications for brain function, immune responses, and other physiological processes. [, , , , , , , , ]
Studying Chemotaxis: The discovery of D-kynurenine as an agonist for GPR109B has opened new avenues for investigating chemotaxis, the movement of cells in response to chemical stimuli. This finding suggests a potential role for D-kynurenine in immune cell trafficking and inflammatory responses. By studying the interaction between D-kynurenine and GPR109B, researchers can gain a deeper understanding of the molecular mechanisms underlying chemotaxis and develop strategies to modulate immune cell recruitment in various disease contexts. [, ]
Related Compounds
L-Kynurenine
Compound Description: L-Kynurenine is the L-enantiomer of D-kynurenine and a key metabolite in the kynurenine pathway, the major route for tryptophan metabolism. It serves as a precursor for various neuroactive compounds, including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid. [] L-Kynurenine is known to be more rapidly metabolized to carbon dioxide compared to D-kynurenine and acts as a better precursor for quinolinic acid. []
Relevance: L-Kynurenine is the enantiomer of D-kynurenine, differing only in their absolute configuration. Despite their structural similarity, they exhibit distinct metabolic fates and contribute differently to the kynurenine pathway. While D-kynurenine is primarily metabolized to kynurenic acid, L-kynurenine serves as a precursor for various other metabolites. [, ]
Kynurenic Acid
Compound Description: Kynurenic acid is a metabolite of both L-kynurenine and D-kynurenine. It acts as an antagonist at various neurotransmitter receptors, including the α7 nicotinic acetylcholine receptor and excitatory amino acid receptors. [] Kynurenic acid is produced from L-kynurenine by kynurenine aminotransferases (KATs) and from D-kynurenine by D-amino acid oxidase (DAAO). [] Its synthesis is influenced by reactive oxygen species, which can directly convert kynurenine to kynurenic acid. []
Relevance: Kynurenic acid is a common metabolite of both D-kynurenine and L-kynurenine, highlighting their interconnected roles in the kynurenine pathway. This shared metabolite exhibits significant biological activity, impacting various neurotransmitter systems. [, ] The papers highlight that D-kynurenine metabolism favors kynurenic acid production, especially in regions with high DAAO activity, like the cerebellum. [, ]
3-Hydroxykynurenine
Compound Description: 3-Hydroxykynurenine is a neuroactive metabolite in the kynurenine pathway. It is produced from L-kynurenine by kynurenine 3-monooxygenase. [] 3-Hydroxykynurenine exhibits pro-oxidant properties and can contribute to oxidative stress in the brain. []
Relevance: Although not directly produced from D-kynurenine, 3-hydroxykynurenine highlights the broader context of the kynurenine pathway where both D-kynurenine and L-kynurenine play significant roles. The production of 3-hydroxykynurenine, specifically from L-kynurenine, further emphasizes the distinct metabolic fates of these enantiomers. [, ]
Quinolinic Acid
Compound Description: Quinolinic acid is a neuroactive metabolite in the kynurenine pathway, primarily synthesized from L-kynurenine. [] It acts as an agonist at NMDA receptors and contributes to excitotoxicity in the brain. []
Relevance: Similar to 3-hydroxykynurenine, quinolinic acid, while not directly derived from D-kynurenine, underscores the intricate balance within the kynurenine pathway influenced by both D-kynurenine and L-kynurenine. The preferential synthesis of quinolinic acid from L-kynurenine further distinguishes the roles of these enantiomers in the pathway. [, ]
Formyl-D-Kynurenine
Compound Description: Formyl-D-kynurenine is an intermediate metabolite formed during the enzymatic conversion of D-tryptophan to D-kynurenine by D-tryptophan pyrrolase. [, ] This compound is subsequently converted to D-kynurenine by formamidase. [, ]
Relevance: Formyl-D-kynurenine is directly relevant to D-kynurenine as it represents a direct precursor in the metabolic pathway originating from D-tryptophan. This enzymatic conversion underscores the existence of specific metabolic pathways for D-amino acids. [, ]
D-Tryptophan
Compound Description: D-Tryptophan is the D-enantiomer of the essential amino acid L-tryptophan. While not naturally incorporated into proteins, D-tryptophan can be metabolized by D-amino acid oxidase (DAAO) to produce D-kynurenine. [, , , , , ]
Relevance: D-Tryptophan serves as the primary precursor for D-kynurenine, highlighting the origin of this D-amino acid within biological systems. The ability of DAAO to utilize D-tryptophan as a substrate underscores the importance of this enzyme in D-amino acid metabolism. [, , , , , ]
6-Methylthio-D-kynurenine (MeS-D-KYN)
Compound Description: 6-Methylthio-D-kynurenine (MeS-D-KYN) is a synthetic derivative of D-kynurenine specifically designed as a probe for D-amino acid oxidase (DAAO) activity. It is non-fluorescent but is converted to the fluorescent compound 5-methylthiokynurenic acid (MeS-KYNA) by DAAO. [, ]
Relevance: MeS-D-KYN is directly related to D-kynurenine as a synthetically modified derivative, serving as a valuable tool to study D-kynurenine metabolism specifically mediated by DAAO. The fluorescent properties of its metabolite allow for sensitive detection and imaging of DAAO activity. [, ]
5-Methylthiokynurenic acid (MeS-KYNA)
Compound Description: 5-Methylthiokynurenic acid (MeS-KYNA) is the fluorescent product generated from the enzymatic conversion of 6-methylthio-D-kynurenine (MeS-D-KYN) by D-amino acid oxidase (DAAO). [, ] Its fluorescence allows for sensitive monitoring of DAAO activity.
Relevance: MeS-KYNA's direct relationship to both D-kynurenine and MeS-D-KYN lies in its role as a detectable product of DAAO-mediated metabolism. This compound enables the study of D-kynurenine metabolism and DAAO activity in various biological systems. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sulpyrine is an organic molecular entity. A drug that has analgesic, anti-inflammatory, and antipyretic properties. It is the sodium sulfonate of AMINOPYRINE.
Diquafosol is an agonist of purinergic P2Y2 and P2Y4 receptors (EC50s = 0.1 and 0.4 µM, respectively, in calcium mobilization assays). It is selective for P2Y2 and P2Y4 receptors over P2Y6 receptors (EC50 = 20 µM). Ocular application of diquafosol (0.1 and 1% w/v) induces the release of mucin-like glycoproteins from rabbit conjunctival goblet cells, as well as reduces desiccation-induced corneal damage in a rabbit model of dry eye disease. Formulations containing diquafosol have been used in the treatment of dry eye disease.
All-cis-icosa-8,11,14-trienoic acid is an icosatrienoic acid having three cis double bonds at positions 8, 11 and 14. It has a role as a nutraceutical, a human metabolite and a fungal metabolite. It is a fatty acid 20:3 and a long-chain fatty acid. It is a conjugate acid of an all-cis-icosa-8,11,14-trienoate. A 20-carbon-chain fatty acid, unsaturated at positions 8, 11, and 14. It differs from arachidonic acid, 5,8,11,14-eicosatetraenoic acid, only at position 5. Dihomo-gamma-linolenic acid is a natural product found in Mortierella hygrophila, Mortierella alpina, and other organisms with data available. Dihomo-gamma-linolenic Acid is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 6th, 9th and 12th positions from the methyl end, with all bonds in the cis- configuration.
Dirithromycin is a macrolide glycopeptide antibiotic used to treat many different types of bacterial infections, such as bronchitis, pneumonia, tonsillitis, and even skin infections. Dirithromycin is a semi-synthetic macrolide antibiotic pro-drug. Dirithromycin is converted by hydrolysis during intestinal absorption into the microbiologically active erythromycylamine. Eryhtromylamine binds to the 50 S subunit of the 70 S ribosome of susceptible organisms, thereby inhibiting bacterial RNA-dependent protein synthesis. This antibiotic is used in the treatment of infections of the respiratory tract, skin and soft tissue caused by gram-positive microorganisms, including S. aureus, S. pneumonia and pyogenes, gram-negative microorganisms, including H. influenzae, L. pneumophila, M. catarrhalis, and M. pneumoniae.
Multiple Sclerosis (MS) is a chronic, debilitating neurological disease that can lead to profound cognitive and physical symptoms, severely affecting quality of life. It is the main cause of neurological disability not caused by trauma in the young adult population of both North America and Europe. Relapsing-remitting forms of MS lead to neurological symptoms that resolve and recur periodically. More than 80% of patients suffering from this disease have relapsing-remitting MS. Diroximel fumarate is a new drug from the fumarate class formulated to treat various relapsing forms of MS. This drug is bioequivalent to [Dimethyl fumarate](initially manufactured in 2013), but is less likely to cause gastrointestinal side effects, owing to its unique chemical structure. Diroximel fumarate was formulated by Alkermes in collaboration with Biogen, and was approved by the FDA in October 2019 and by the EMA in November 2021. See also: Monomethyl Fumarate (has active moiety).